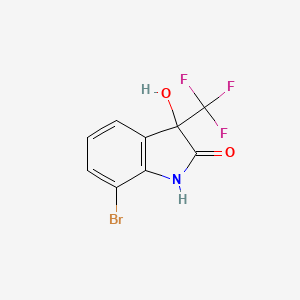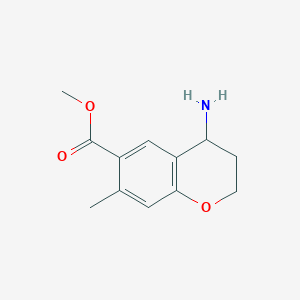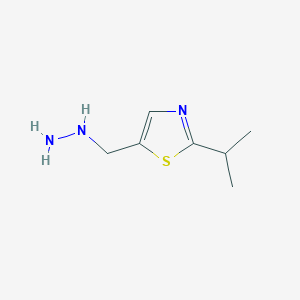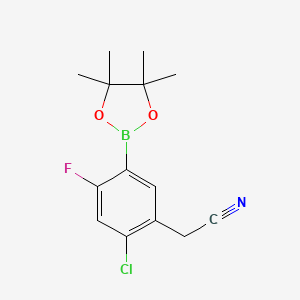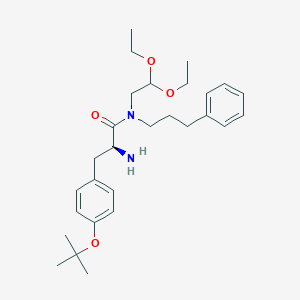![molecular formula C11H16F3NO3S2 B13119069 (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a trifluoromethyl group and a sulfanyl group attached to a propan-2-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate typically involves the reaction of a suitable amine with a trifluoromethylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aminium group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the aminium group can produce the corresponding amine.
Scientific Research Applications
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or proteins, potentially inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-amine
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-ol
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-thiol
Uniqueness
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is unique due to its combination of a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties. The presence of the aminium group also allows for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16F3NO3S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3/t;3-/m.0/s1 |
InChI Key |
JCJHZYIJCSXYRI-HVDRVSQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[C@@H](CSC(F)(F)F)[NH3+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


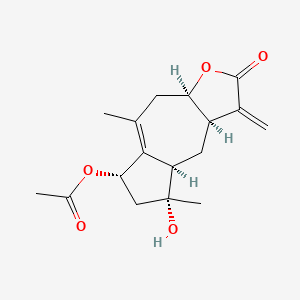
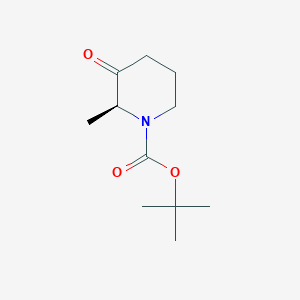
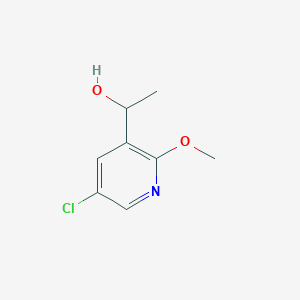
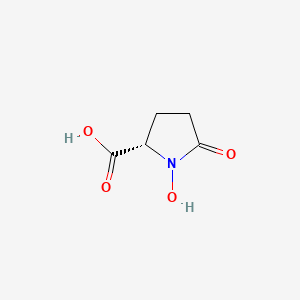
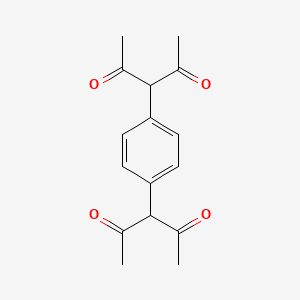


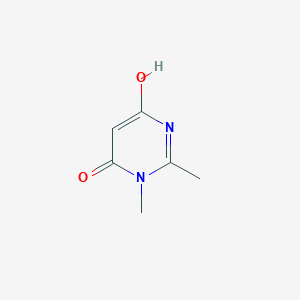
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
